molecular formula C9H8ClN3O B1356421 1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone CAS No. 90734-73-9

1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone

Cat. No.: B1356421
CAS No.: 90734-73-9
M. Wt: 209.63 g/mol
InChI Key: JSPIKMFTKVEZEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

1-(6-chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c1-5-9(6(2)14)13-8(11-5)4-3-7(10)12-13/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPIKMFTKVEZEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=N1)C=CC(=N2)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50531879
Record name 1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50531879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90734-73-9
Record name 1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90734-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50531879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile Intermediate

A detailed patented method outlines the synthesis of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile, a close precursor to the ethanone derivative, which can be adapted for the target compound's preparation:

  • Step 1: React 3-amino-6-chloropyridazine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at 40–110 °C for 2–8 hours to form an N,N-dimethyl-N'-3-(6-chloropyridazinyl)formamidine intermediate.

  • Step 2: Add a solvent (acetonitrile, ethanol, or DMF) and bromoacetonitrile to the intermediate, react at 50–160 °C for 3–15 hours to induce cyclization forming the imidazo ring.

  • Step 3: Cool the reaction mixture, adjust pH to 7–9 with alkali (saturated sodium carbonate or sodium bicarbonate solution), precipitate the product, and filter.

  • Step 4: Purify the crude product by dissolution in ethyl acetate, washing with water and saturated saline, drying, and recrystallization from a mixture of ethyl acetate and n-hexane (volume ratio 1:2).

This method yields a high-purity 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile with yields ranging from 77.5% to 82% and purities above 98%, depending on reaction conditions such as temperature and solvent choice.

Table 1: Summary of Key Reaction Parameters and Outcomes for Core Scaffold Synthesis

Example Temp. Step 1 (°C) Temp. Step 2 (°C) Solvent (Step 2) pH Adjustment Yield (%) Purity (%)
2 110 80 DMF 8.3 (NaHCO3) 79.3 99.1
3 50 100 Acetonitrile 7.4 (NaHCO3) 77.5 98.5
4 110 60 DMF 8.4 (NaOH) 82.0 99.2
5 130 80 Acetonitrile 8.6 (NaHCO3) 77.5 98.6
6 90 120 DMF 7.6 (Na2CO3) 80.0 98.4

Installation of the 2-Methyl Group on the Imidazo Ring

The 2-methyl substitution can be introduced via methylation of the imidazo nitrogen or by using methyl-substituted starting materials such as 2-methyl-3-amino-6-chloropyridazine in the initial cyclization step.

Alternative synthetic routes reported in literature for related imidazo[1,2-b]pyridazine derivatives involve:

  • Acid-catalyzed condensation/cyclization of 6-amino-3-chloropyridazine derivatives with methyl ketones or phenylglyoxal monohydrates.
  • Use of microwave-assisted synthesis to improve yields and purity.

Alternative Synthetic Approaches and Research Findings

Research from Flinders University highlights alternative methods for synthesizing substituted imidazo[1,2-b]pyridazines, including:

  • Microwave heating techniques for rapid synthesis and purification of pyridazine intermediates.
  • Use of acid-catalyzed condensation between pyridazine-3-amines and phenylglyoxal monohydrates to form imidazo[1,2-b]pyridazine-3-ols, which can be further transformed to ethanone derivatives.
  • Optimization of solvents (e.g., dioxane vs. ethanol) to improve reaction efficiency.

These approaches emphasize the importance of reaction conditions and purification strategies to achieve high-quality products.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Notes
Formation of formamidine intermediate 3-amino-6-chloropyridazine + DMF-DMA, 40–130 °C, 2–10 h Intermediate for cyclization
Cyclization Bromoacetonitrile + solvent (ACN, EtOH, DMF), 50–160 °C, 3–15 h Formation of imidazo ring, yields ~78–82%
pH Adjustment & Precipitation Saturated Na2CO3 or NaHCO3 solution, pH 7–9 Solid precipitate of crude product
Purification Ethyl acetate wash, drying, recrystallization (EtOAc/n-hexane 1:2) High purity product (98–99%)
Functional group transformation Hydrolysis and acylation to ethanone (literature methods) Final product: this compound

Chemical Reactions Analysis

1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone has been investigated for its biological activities, particularly its antimicrobial properties. The imidazo[1,2-b]pyridazine core is known for its ability to interact with biological targets, making it a candidate for developing new antimicrobial agents. Recent studies have shown that derivatives of this compound exhibit varying degrees of microbial inhibition, suggesting potential as a base structure for synthesizing new biologically active substances .

Antimicrobial Activity

Research indicates that compounds containing the imidazo[1,2-b]pyridazine structure often demonstrate significant antibacterial and antifungal activities. For example, derivatives have been synthesized and tested against various pathogens using agar diffusion methods. The structure–activity relationship (SAR) studies reveal that modifications in the substituents can enhance or reduce the antimicrobial efficacy of these compounds .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing novel derivatives with enhanced biological activities. For instance, modifications to the ethyl group or chlorine atom can lead to compounds with improved solubility and bioactivity against specific microbial strains. This adaptability makes it a versatile building block in drug development .

Data Table: Biological Activities of Derivatives

Compound NameStructureActivityReference
This compoundStructureAntimicrobial
N′-[1-(4-aminophenyl)ethylidene]-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazideStructureAntibacterial
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazineStructureAntiparasitic

Case Study 1: Antimicrobial Evaluation

In a recent study, derivatives of this compound were synthesized and evaluated for their antimicrobial properties against clinical strains of bacteria and fungi. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics like ceftriaxone. This highlights the potential of these compounds in developing new treatments for infections caused by resistant strains .

Case Study 2: Synthesis and Characterization

Another study focused on synthesizing new derivatives through hydrazinolysis reactions involving this compound as a starting material. The synthesized compounds were characterized using NMR spectroscopy and evaluated for their biological activity. The findings demonstrated that structural modifications could lead to enhanced solubility and bioactivity, paving the way for further development in pharmaceutical applications .

Mechanism of Action

The biological activity of 1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone is primarily due to its ability to interact with specific molecular targets. For instance, its antiviral activity is attributed to the inhibition of viral replication enzymes. The compound may also interfere with cellular pathways by binding to key proteins, thereby modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

Chemical Properties :

  • Molecular Formula : C₈H₆ClN₃O
  • Molecular Weight : 195.61 g/mol
  • CAS Number : 90734-71-7
  • Density : 1.50 ± 0.1 g/cm³ (predicted)
  • pKa : 0.81 ± 0.30 (predicted)
  • Storage : Under inert gas (nitrogen/argon) at 2–8°C .

Synthesis: The compound is synthesized via cyclocondensation of pyridazine-3-amine (11a) with 3-chloropentane-2,4-dione (12a) in ethanol under reflux, followed by purification via silica gel chromatography (39% yield) .

Comparison with Structural Analogues

Substituent Variations on the Imidazopyridazine Core

Compound Substituents Key Differences Biological Relevance References
1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone 6-Cl, 2-CH₃, 3-COCH₃ Reference compound Optimized for CNS penetration; used in neurodegenerative disease research
1-(2-Methylimidazo[1,2-b]pyridazin-3-yl)ethanone (13a) 2-CH₃, 3-COCH₃ Lacks 6-Cl substituent Reduced hydrophobic interactions; lower activity in enzyme inhibition assays
2-Bromo-1-(2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone (14a) 2-CH₃, 3-COCH₂Br Bromine substitution at ethanone Altered electronic effects; potential for nucleophilic substitution reactions
(6-Chloroimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone 6-Cl, 3-COPh Benzoyl group replaces ethanone Increased lipophilicity; may enhance protein binding but reduce solubility
1-(6-Fluoro-imidazo[1,2-a]pyridin-3-yl)-ethanone 6-F, 3-COCH₃ Fluorine at position 6 Improved metabolic stability due to C-F bond; altered pharmacokinetics
K00135 3-COPh, 6-cyclopropylmethylamino Amino substituent at position 6 Targets PIM1 kinase; potential anticancer applications

Structural and Functional Impact on Physicochemical Properties

  • Chloro vs. Fluoro Substituents :

    • The 6-Cl group in the target compound enhances hydrophobic interactions with enzyme pockets compared to 6-F, which offers metabolic stability but weaker van der Waals forces .
    • Chlorine’s larger atomic radius may improve binding affinity in hydrophobic pockets relevant to neurodegenerative targets .
  • Ethanone vs. Benzoyl Group: The ethanone moiety (3-COCH₃) in the target compound provides moderate electron-withdrawing effects, stabilizing the carbonyl group for nucleophilic attacks.
  • Methyl vs. Bromination at the ethanone position (14a) introduces a reactive site for further derivatization .

Biological Activity

1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone, with the CAS number 90734-73-9, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C₉H₈ClN₃O
  • Molecular Weight : 209.63 g/mol
  • Structure : The compound consists of a chloro-substituted imidazo[1,2-b]pyridazine moiety linked to an ethanone group.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its potential as an antitumor agent and its interaction with various biological systems.

Antitumor Activity

Research indicates that compounds structurally related to imidazo[1,2-b]pyridazines exhibit significant antitumor properties. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism is thought to involve the disruption of cellular signaling pathways essential for tumor growth.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study evaluating the cytotoxic effects of imidazo[1,2-b]pyridazine derivatives demonstrated that modifications at the 6-position significantly enhance antitumor activity. Specifically, compounds with chloro substitutions showed increased potency against human cancer cell lines (e.g., HeLa and MCF-7) .
  • Mechanistic Insights :
    • The compound's biological activity may be attributed to its ability to induce apoptosis in cancer cells through the activation of caspase pathways. In particular, studies have shown that treatment with related compounds leads to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors .
  • Animal Models :
    • In vivo studies involving murine models have reported that administration of this compound resulted in significant tumor regression in xenograft models. The compound was shown to inhibit tumor growth by affecting angiogenesis and tumor microenvironment interactions .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Antitumor ActivityInhibition of cancer cell proliferation ,
Mechanism of ActionInduction of apoptosis via caspase activation
In Vivo EfficacyTumor regression in murine xenograft models

Q & A

Q. What are the common synthetic routes for 1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted pyridazine derivatives with appropriate ketones. Key routes include:

  • Route 1 (): Refluxing pyridazine-3-amine with 3-chloropentane-2,4-dione in ethanol at 80°C for 24 hours, yielding the compound with 39% efficiency after silica gel column chromatography (eluent: 80% ethyl acetate/hexanes).
  • Route 2 (): Cyclocondensation of 3-amino-6-chloropyridazine with 1,3-dichloroacetone in refluxing 1,2-dimethoxyethane, followed by nitration or sulfonation for derivative synthesis.
  • Route 3 (): Microwave-assisted Suzuki coupling of iodinated intermediates with boronic acids, as demonstrated in the synthesis of related kinase inhibitors.

Key Considerations:

  • Optimize reaction time and temperature to avoid side products (e.g., over-nitration or undesired substitutions).
  • Purification via column chromatography is critical due to the presence of polar byproducts.

Q. How is the compound characterized spectroscopically?

Methodological Answer: Structural confirmation relies on multi-spectral analysis:

  • 1H/13C NMR (): Distinct signals include aromatic protons (δ 8.49–7.18 ppm) and methyl groups (δ 2.64–2.83 ppm). The carbonyl (C=O) resonance appears at ~165–175 ppm in 13C NMR.
  • Mass Spectrometry (ESI-MS): Experimental molecular weights (e.g., m/z 176 [M+1] in ) should match theoretical values (C₉H₈ClN₃O: 209.63 g/mol).
  • IR Spectroscopy (): A strong C=O stretch at 1621–1674 cm⁻¹ confirms the ethanone moiety.

Data Validation:

  • Cross-reference spectral data with analogs (e.g., imidazo[1,2-a]pyridine derivatives in ) to identify scaffold-specific peaks.

Q. What are the recommended storage conditions and safety precautions for handling this compound?

Methodological Answer:

  • Storage (): Store at –20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation.
  • Safety ():
    • Use PPE (gloves, goggles) to avoid skin/eye contact (Category 2/2A irritant).
    • Work in fume hoods to minimize inhalation risks (respiratory toxicity, Category 3).
    • Neutralize spills with 1:1 ethanol/water mixtures before disposal.

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies?

Methodological Answer:

  • Assay Standardization ():
    • Compare IC₅₀ values under consistent conditions (e.g., parasite strains for antileishmanial studies).
    • Validate cytotoxicity using standardized cell lines (e.g., THP-1 macrophages).
  • Structural Confounds ():
    • Check for impurities (e.g., regioisomers from nitration in ) via HPLC.
    • Use crystallography () to confirm active conformations.

Case Example:
Discrepancies in antitrypanosomal activity may arise from variations in substituent positioning (e.g., chloro vs. methyl groups), requiring X-ray diffraction to verify regiochemistry .

Q. What strategies are employed in structural modification to enhance pharmacokinetic properties?

Methodological Answer:

  • Bioisosteric Replacement ():
    • Replace the chloro group with fluorinated moieties to improve metabolic stability.
    • Introduce piperazine or triazole rings () to enhance solubility.
  • Prodrug Design ():
    • Mask the ethanone group as a ketal or oxime to reduce first-pass metabolism.

SAR Insights ():

  • Derivatives with cyclopropylmethylamine substitutions (e.g., K00135 in ) show enhanced kinase inhibition due to improved hydrophobic interactions.

Q. What crystallographic techniques are used to determine molecular structure and intermolecular interactions?

Methodological Answer:

  • SHELX Refinement ():
    • Refine high-resolution data using SHELXL for accurate H-bonding and torsion angle analysis.
    • Resolve twinning artifacts via SHELXD for challenging crystals.
  • ORTEP Visualization ():
    • Generate thermal ellipsoid plots to assess conformational flexibility.
  • Graph Set Analysis ():
    • Map hydrogen-bonding patterns (e.g., R₂²(8) motifs) to predict crystal packing stability.

Example Workflow:

Collect data at 100 K using synchrotron radiation.

Solve phases via Patterson methods (SHELXS).

Refine with SHELXL, validating with R-factors (<5% for high-resolution).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.